molecular formula C15H23N3O3S B1665348 Mecillinam CAS No. 32887-01-7

Mecillinam

Cat. No. B1665348
CAS RN: 32887-01-7
M. Wt: 325.4 g/mol
InChI Key: BWWVAEOLVKTZFQ-CXUHLZMHSA-N
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Description

Mecillinam, also known as Amdinocillin, is a β-lactam antibiotic with a broad spectrum of activity against gram-negative organisms . It is effective for the treatment of catheter-associated infections at high dosages .


Synthesis Analysis

Mecillinam is a β-lactam antibiotic that specifically targets the PBP2 enzyme in the cell elongation machinery of Escherichia coli . It has been found that the overproduction of endopeptidase enzymes that cleave crosslinks in the cell wall promotes mecillinam resistance by stimulating PG synthesis by a subset of PBPs .


Molecular Structure Analysis

Mecillinam has a characteristic penicillin structure with a fused beta-lactam-thiazolidine two-ring system . It is a semisynthetic, β-lactam antibacterial of the amidinopenicillin class .


Physical And Chemical Properties Analysis

Mecillinam is a substance with the molecular formula C15H23N3O3S and a molecular weight of 325.43 . It is poorly absorbed if given orally .

Scientific Research Applications

Environmental Impact Assessment

Mecillinam has been studied for its effects on the aquatic environment. Research shows that mecillinam, along with other antibiotics used in urinary tract infections, can affect various aquatic organisms. It has been found to be readily biodegradable in activated sludge, indicating its environmental compatibility. However, mecillinam and ciprofloxacin demonstrated high toxicity to the cyanobacterium Microcystis aeruginosa. The study concluded that with the current pattern of use in Europe, mecillinam does not pose a significant environmental risk (Halling-Sørensen et al., 2000).

Antibacterial Properties

Mecillinam has been identified as having a strong in vitro activity against Enterobacteriaceae. Its bactericidal action results from the lysis of cells and causes a change in the morphology of Escherichia coli towards larger spheric forms. The effectiveness of mecillinam increases with prolonged exposure or lower inoculum, and its activity can be enhanced when combined with other antibiotics like ampicillin (Tybring & Melchior, 1975).

Synergy with Other Antibiotics

Mecillinam's combination with amoxicillin and clavulanic acid shows potential synergistic and bactericidal effects against extended-spectrum β-lactamase (ESBL)-producing E. coli. This combination may enhance the treatment efficacy of urinary tract infections caused by ESBL-producing E. coli, as it demonstrated suppression of resistance during a 24-hour antibiotic exposure (Skarp et al., 2019).

Resistance Reversion in Urinary Tract Infections

A significant finding in recent research is the reversion of high-level mecillinam resistance to susceptibility in Escherichia coli during growth in urine. This study suggests that mecillinam can be effectively used to treat urinary tract infections (UTIs), even in cases where clinical strains are identified as mecillinam-resistant in laboratory tests. It highlights the potential for personalized treatment strategies based on urine composition, as the reversion to susceptibility varied with urine osmolality (Thulin et al., 2017).

Efficacy Against Multidrug-Resistant E. coli

Mecillinam's efficacy has been evaluated against clinical multidrug-resistant E. coli strains in a murine urinary tract infection model. The study demonstrated that mecillinam, even in the presence of resistance, can reduce the number of E. coli in urine, kidneys, and bladder, which underscores its potential role in treating infections caused by multidrug-resistant E. coli (Zykov et al., 2019).

Treatment of Enteric Fever

Mecillinam has shown promise in treating enteric fever, including typhoid and paratyphoid fever. It has been observed to be more active than ampicillin against salmonellae, including Salmonella typhi. This study suggests mecillinam as a viable option for treating typhoid, with good tolerance and effective serum and bile levels (Clarke et al., 1976).

Activity Against Urinary Tract Clinical Isolates

A study investigating mecillinam's activity against urinary tract clinical isolates from the United States during 2017-2020 revealed its promising effectiveness. Mecillinam showed high activity against Enterobacterales isolates, including those resistant to other antibiotics and multidrug-resistant strains. This indicates its potential use in treating complicated and uncomplicated urinary tract infections in regions where it is not yet approved, like the USA (Hawser et al., 2022).

Cell Division Stimulation in E. coli Mutants

Research on the effects of mecillinam on cell division in Escherichia coli mutants revealed that it stimulates cell division in certain temperature-sensitive cell division mutants. Mecillinam specifically binds to penicillin-binding protein 2 and causes a transition from rod to coccal shape, influencing cell division processes in E. coli. This suggests potential applications in studying bacterial cell division and morphology (Canepari et al., 1984).

Synergism in Experimental Meningitis

A study exploring mecillinam and ampicillin synergy in experimental Enterobacteriaceae meningitis found that their combination is synergistic against certain strains, enhancing bactericidal effects in vivo. This suggests the potential of mecillinam-ampicillin combinations in treating gram-negative bacillary meningitis, especially when in vitro bactericidal synergism is demonstrated (Scheld et al., 1979).

Safety And Hazards

When handling Mecillinam, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWVAEOLVKTZFQ-NTZNESFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022584
Record name Amdinocillin
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amdinocillin
Source Human Metabolome Database (HMDB)
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Solubility

9.79e-01 g/L
Record name Amdinocillin
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Mechanism of Action

Amdinocillin is a stong and specific antagonist of Penicillin Binding Protein-2 (PBP 2). It is active against gram negative bacteria, preventing cell wall synthesis by inhibiting the activity of PBP2. PBP2 is a peptidoglycan elongation initiating enzyme. Peptidoglycan is a polymer of sugars and amino acids that is the main component of bacterial cell walls.
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Product Name

Mecillinam

CAS RN

32887-01-7
Record name Mecillinam
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Record name Mecillinam
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Record name AMDINOCILLIN
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Record name Amdinocillin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156 °C
Record name Amdinocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01163
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amdinocillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015294
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,580
Citations
BG Spratt - Journal of antimicrobial chemotherapy, 1977 - academic.oup.com
… sensitive to mecillinam at 30C and presumably binds mecillinam to PBP 2 … mecillinam is still expressed although this strain grows substantially more slowly in the presence of mecillinam …
Number of citations: 193 academic.oup.com
CG Giske - Clinical Microbiology and Infection, 2015 - Elsevier
Recently there has been a renewed interest in reviving older antimicrobial agents, particularly those with activity against multidrug-resistant Gram-negative bacilli. Because many such …
Number of citations: 155 www.sciencedirect.com
F Jansåker, N Frimodt-Møller, TL Benfield… - Infection and Drug …, 2018 - Taylor & Francis
Purpose: The pharmacokinetic properties of mecillinam (MEC) for urinary tract infections are excellent, and the resistance rate in Enterobacteriaceae is low compared to other …
Number of citations: 26 www.tandfonline.com
E Thulin, M Sundqvist… - Antimicrobial agents and …, 2015 - Am Soc Microbiol
Amdinocillin (mecillinam) is a β-lactam antibiotic that is used mainly for the treatment of uncomplicated urinary tract infections. The objectives of this study were to identify mutations that …
Number of citations: 98 journals.asm.org
B Halling-Sørensen, HCH Lützhøft… - Journal of …, 2000 - academic.oup.com
The effects of mecillinam, trimethoprim and ciprofloxacin, antibiotics used in the treatment of urinary tract infections, on the aquatic environment were assessed. Mecillinam and …
Number of citations: 460 academic.oup.com
SR Norrby - Kucer's The use of antibiotics, 2010 - academia.edu
Mecillinam, developed by Leo Pharmaceutical Laboratories (Ballerup, Denmark), has a beta-lactam structure and is derived from the penicillin nucleus, 6-aminopenicillinic acid (6-APA)…
Number of citations: 5 www.academia.edu
M Wachi, M Doi, S Tamaki, W Park… - Journal of …, 1987 - Am Soc Microbiol
… the rod shape and sensitivity to the amidinopenicillin mecillinam. The so-called mre region … altered sensitivities to mecillinam; the mre-129 mutant was supersensitive to mecillinam at 30 …
Number of citations: 286 journals.asm.org
GG Zhanel, JA Karlowsky, GKM Harding… - Antimicrobial agents …, 2000 - Am Soc Microbiol
Ampicillin, trimethoprim-sulfamethoxazole, mecillinam, nitrofurantoin, and ciprofloxacin mean resistance rates for 2,000 urinary tract isolates collected from outpatients across Canada in …
Number of citations: 263 journals.asm.org
K Josefsson, T Bergan, L Magni, BG Pring… - European Journal of …, 1982 - Springer
… Our samples were rapidly frozen in solid carbon dioxide and the mecillinam was found to be stable in whole blood (0.59 and 2.94 mg/1) in plasma (0.66 and 3.30 mg/1) and in urine (8.3 …
Number of citations: 31 link.springer.com
HC Neu - Journal of Antimicrobial Chemotherapy, 1977 - academic.oup.com
… Mecillinam when combined with β-lactam compounds such as amoxydihin or cephalothin … mecillinam and penicillins did not show synergy against Gram-positive cocci, and mecillinam …
Number of citations: 55 academic.oup.com

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